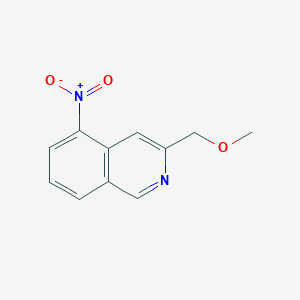
3-Methoxymethyl-5-nitroisoquinoline
货号 B8429488
分子量: 218.21 g/mol
InChI 键: LXYDZEOPVIGCNC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04261992
Procedure details


3-Methoxymethylisoquinoline (68.8 g) is dissovled in 95% sulphuric acid (density 1.83; 300 cc). The solution is cooled to 0° C. and a mixture of 70% nitric acid (density 1.42; 25 cc) and 95% sulphuric acid (density 1.83; 100 cc) is added dropwise in the course of 30 minutes so as not to exceed 10° C. Stirring is continued for 16 hours, whilst allowing the temperature to return to about 20° C. The mixture is then poured into a mixture of ice and water (2 liters), and an ammonia solution containing 20% of NH3 (density 0.9) is added, without exceeding 30° C., until a pH of about 10 is obtained. The resulting yellow solution is extracted with methylene chloride (4×400 cc). The organic extracts are combined, washed with water (2×50 cc), dried over magnesium sulphate and filtered and the filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg). 3-Methoxymethyl-5-nitroisoquinoline (78 g), m.p. 91° C., is obtained.







Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[N:5]=[CH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2.[N+:14]([O-])([OH:16])=[O:15].O.N>S(=O)(=O)(O)O>[CH3:1][O:2][CH2:3][C:4]1[N:5]=[CH:6][C:7]2[C:12]([CH:13]=1)=[C:11]([N+:14]([O-:16])=[O:15])[CH:10]=[CH:9][CH:8]=2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
68.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COCC=1N=CC2=CC=CC=C2C1
|
Step Two
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise in the course of 30 minutes so as not
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to exceed 10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to return to about 20° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
without exceeding 30° C., until a pH of about 10
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting yellow solution is extracted with methylene chloride (4×400 cc)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×50 cc)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated to dryness at 40° C. under reduced pressure (20 mm Hg)
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCC=1N=CC2=CC=CC(=C2C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 78 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
